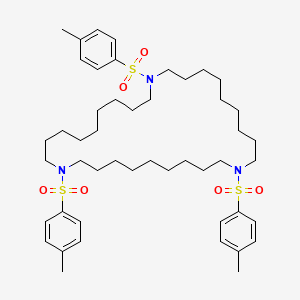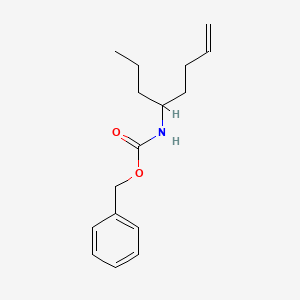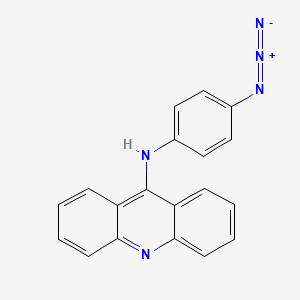![molecular formula C13H13Br3O4 B14386321 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate CAS No. 89670-67-7](/img/structure/B14386321.png)
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate typically involves multiple steps. One common method starts with the bromination of phenol to obtain 2,3,4-tribromophenol. This intermediate is then reacted with ethylene glycol to form 2-(2,3,4-tribromophenoxy)ethanol. The final step involves esterification with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the ester group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated phenoxy group makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a flame retardant due to its bromine content.
Mécanisme D'action
The mechanism of action of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2,4,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,4-Trichlorophenoxy)ethoxy]ethyl prop-2-enoate
Uniqueness
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is unique due to its specific bromination pattern, which can influence its reactivity and interaction with biological targets. The presence of three bromine atoms in the 2,3,4-positions of the phenoxy group distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
89670-67-7 |
|---|---|
Formule moléculaire |
C13H13Br3O4 |
Poids moléculaire |
472.95 g/mol |
Nom IUPAC |
2-[2-(2,3,4-tribromophenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H13Br3O4/c1-2-11(17)20-8-6-18-5-7-19-10-4-3-9(14)12(15)13(10)16/h2-4H,1,5-8H2 |
Clé InChI |
YMKVSBXTEAZPQB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOCCOC1=C(C(=C(C=C1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)


![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)


![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
